N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.23687621 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
One study highlights the synthesis and characterization of derivatives similar in structure to N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide, focusing on their antifungal activity against major pathogens responsible for plant diseases. This research suggests potential agricultural or pharmacological applications in combating fungal infections (Zhou Weiqun et al., 2005).
Synthetic Chemistry and Drug Design
Another aspect of its application is in the field of synthetic chemistry and drug design. A study describes the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating the versatility of such structures in creating potent molecules. This research outlines an efficient method for synthesizing compounds that could serve as lead structures in drug discovery (M. A. Bhat et al., 2018).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, incorporating piperazine or morpholine, shows antimicrobial potential. The synthesis of these compounds and their screening against various microorganisms suggest the role of this compound related structures in developing new antimicrobial agents (H. Bektaş et al., 2010).
Anti-Fatigue Effects
A study on benzamide derivatives, related to this compound, shows significant anti-fatigue effects in weight-loaded forced swimming mice. This research indicates potential applications in developing therapeutic agents for combating fatigue (Xianglong Wu et al., 2014).
Chemical Synthesis Techniques
Further, the development of SnAP reagents for the synthesis of piperazines and morpholines from aldehydes presents a novel methodological approach in organic synthesis, highlighting the structural relevance of compounds like this compound in facilitating the preparation of biologically active heterocycles (Michael U. Luescher et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the current state of knowledge about its properties and effects. Potential areas of interest could include exploring its synthesis, investigating its properties, and studying its effects (if it’s a pharmaceutical compound, for example) .
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-25-10-12-26(13-11-25)21-6-2-19(3-7-21)18-24-23(28)20-4-8-22(9-5-20)27-14-16-29-17-15-27/h2-9H,10-18H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHJCKVOWOQJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.